

Poly(hydroxypropyl methacrylate) as a Biomaterial: An In-depth Technical Guide

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Compound of Interest

Compound Name: Poly(hydroxypropyl methacrylate)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **poly(hydroxypropyl methacrylate)** (pHPMA), a versatile and biocompatible polymer widely utilized in the biomedical field. From its fundamental physicochemical properties to its advanced applications in drug delivery and tissue engineering, this document serves as a core resource, offering detailed experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties of pHPMA

pHPMA is a synthetic polymer renowned for its hydrophilicity, non-immunogenicity, and biocompatibility. Its properties can be tailored by controlling its molecular weight and architecture, making it a highly adaptable biomaterial.

Core Physicochemical Data

The following table summarizes key quantitative data for pHPMA and its hydrogels, providing a comparative reference for material selection and design.

Property	Value	Conditions/Notes
Molecular Weight (Mn)	5 kDa - 258 kDa+	Dependent on synthesis method (e.g., RAFT, anionic)
Polydispersity Index (PDI)	1.1 - 1.5	Lower values achievable with controlled polymerization
Glass Transition Temp (Tg)	~119 °C	Can be influenced by molecular weight and hydration
Water Contact Angle	55° - 61°	Indicates a hydrophilic surface
Elastic Modulus (Hydrogel)	20 kPa - 160 kPa+	Tunable by crosslinker concentration and hydration

Synthesis of pHPMA

The synthesis of pHPMA with controlled molecular weight and narrow polydispersity is crucial for its application in drug delivery and other biomedical fields. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a state-of-the-art method for achieving this control.

Experimental Protocol: RAFT Polymerization of HPMA

This protocol outlines the synthesis of pHPMA via RAFT polymerization in an aqueous medium.

Materials:

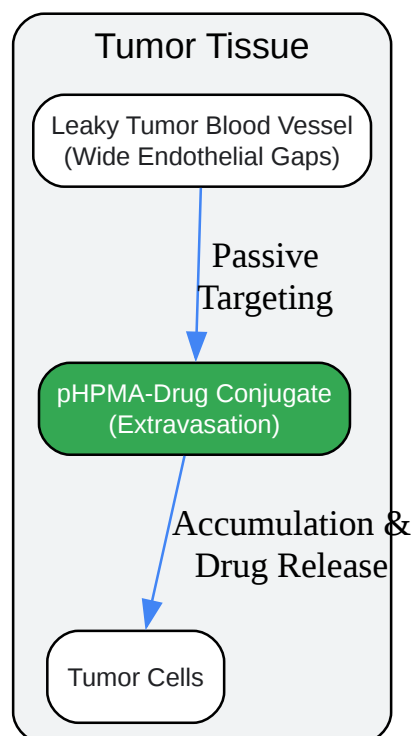
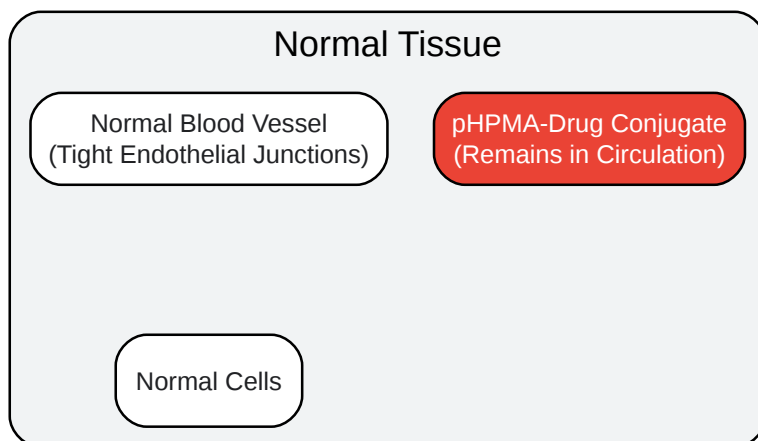
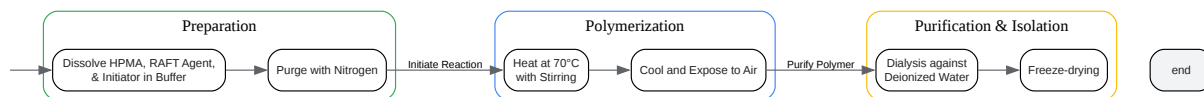
- N-(2-hydroxypropyl)methacrylamide (HPMA) monomer
- 4-cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent
- 4,4'-azobis(4-cyanopentanoic acid) (V-50) as initiator
- Acetic acid buffer solution (pH 5.0)
- Nitrogen gas

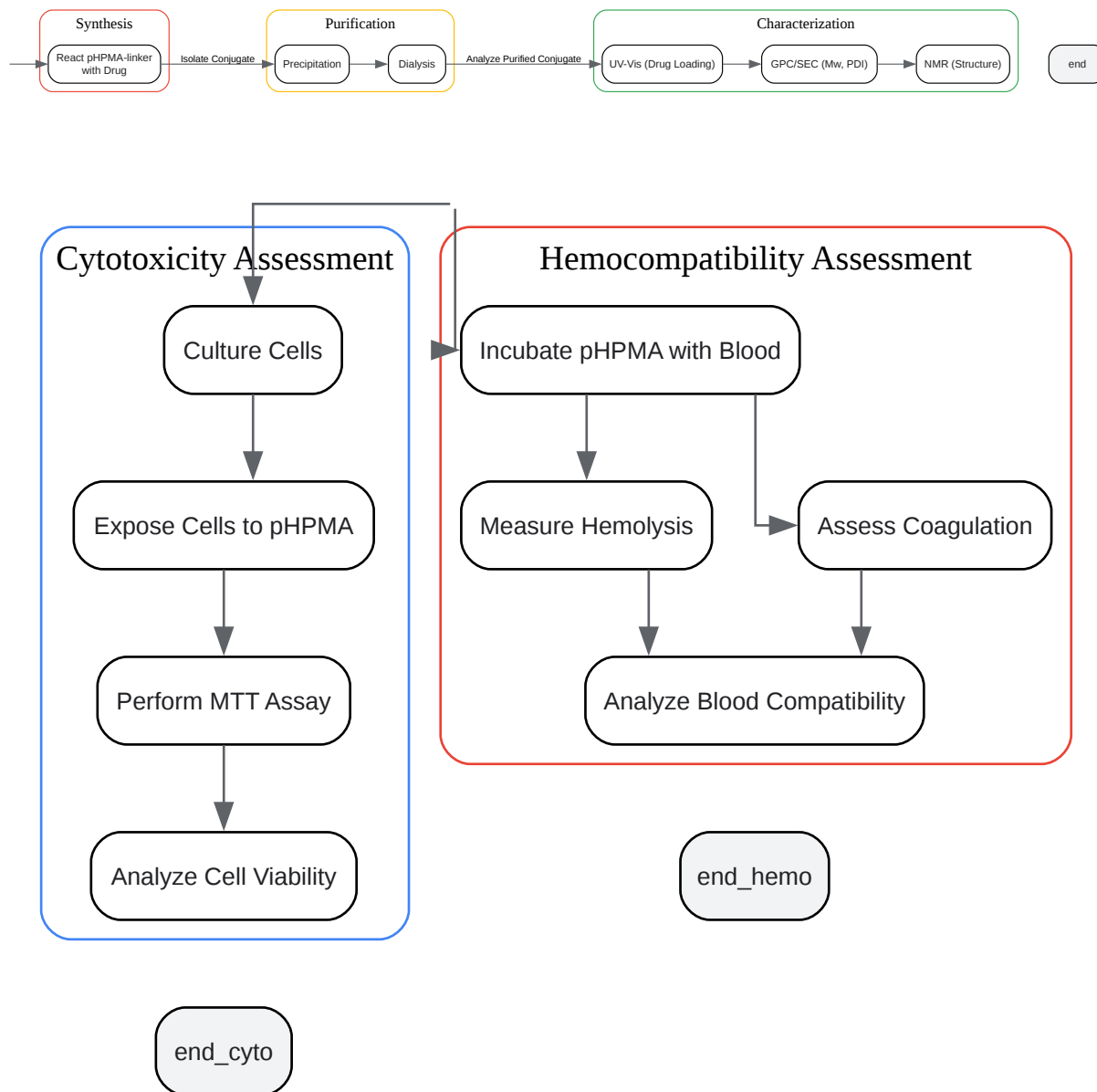
- Dialysis tubing (MWCO appropriate for the target polymer size)
- Deionized water
- Freeze-dryer

Procedure:

- **Preparation of Reaction Mixture:** In a Schlenk flask, dissolve the HPMA monomer, CPADB (RAFT agent), and V-50 (initiator) in the acetic acid buffer solution. A typical molar ratio of [HPMA]:[CPADB]:[V-50] is 200:1:0.2.
- **Deoxygenation:** Purge the reaction mixture with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
- **Polymerization:** Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-8 hours). The reaction time can be adjusted to achieve the target molecular weight and monomer conversion.
- **Termination:** Stop the polymerization by removing the flask from the oil bath and exposing the solution to air.
- **Purification:** Purify the resulting polymer by dialysis against deionized water for 2-3 days, with frequent water changes to remove unreacted monomer, initiator fragments, and salts.
- **Isolation:** Isolate the purified pHPMA by freeze-drying (lyophilization) to obtain a white, fluffy solid.

Workflow for RAFT Polymerization of pHPMA





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